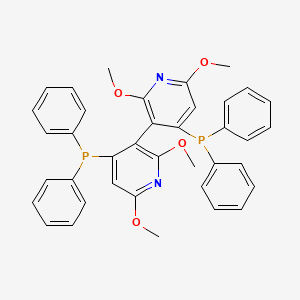

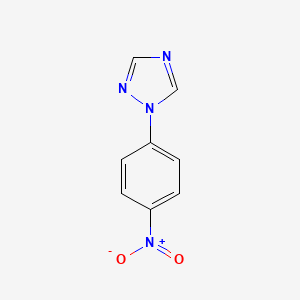

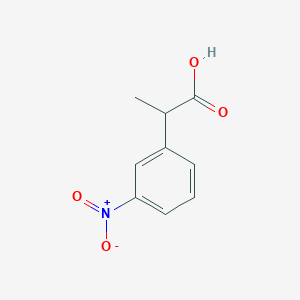

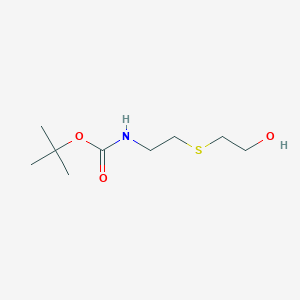

![molecular formula C18H11N3O6 B1313751 [2,2':6',2''-三吡啶]-4,4',4''-三羧酸 CAS No. 216018-58-5](/img/structure/B1313751.png)

[2,2':6',2''-三吡啶]-4,4',4''-三羧酸

描述

“[2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid” is a derivative of Terpyridine . Terpyridine is a heterocyclic compound derived from pyridine. It is a white solid that is soluble in most organic solvents . The compound is mainly used as a ligand in coordination chemistry .

Molecular Structure Analysis

Terpyridine is a tridentate ligand that binds metals at three meridional sites giving two adjacent 5-membered MN2C2 chelate rings . Terpyridine forms complexes with most transition metal ions as do other polypyridine compounds, such as 2,2’-bipyridine and 1,10-phenanthroline . Complexes containing two terpyridine complexes, i.e., [M(Terpy)2]n+ are common . They differ structurally from the related [M(Bipy)3]n+ complexes in being achiral .

Chemical Reactions Analysis

Terpyridine complexes, like other polypyridine complexes, exhibit characteristic optical and electrochemical properties: metal-to-ligand charge transfer (MLCT) in the visible region, reversible reduction and oxidation, and fairly intense luminescence .

Physical And Chemical Properties Analysis

Terpyridine has a molar mass of 233.274 g·mol−1 . It appears as a white solid . The melting point is 88 °C (190 °F; 361 K), and the boiling point is 370 °C (698 °F; 643 K) .

科学研究应用

应用于高分子化学和纳米科学

4′-氯-2,2′:6′,2′′-三吡啶与烷氧基亲核试剂的反应导致官能化的三吡啶的形成,这在高分子化学和纳米科学中非常有用。这些官能化的三吡啶,包括胺、羧酸和烷氧基链,可以很容易地合成,引入不同的官能团在4′-位置,与金属结合位点相对应 (Andres et al., 2003)。

官能化三吡啶的合成和性质

报道了对称4,4″-官能化的2,2′:6′,2″-三吡啶的合成。这包括双羧酸和蒽酯。这些化合物以及它们的铁(II)-双(三吡啶)配合物展示了有趣的光化学性质,使它们在光激活过程的研究中显得重要 (Wehmeier & Mattay, 2010)。

化学中的配位行为

已经研究了寡吡啶[2,2':6',2''-三吡啶]-4,4',4''-三羧酸与钌和钯等金属的配位行为。这些配合物已经被表征,并且显示出金属中心之间没有相互作用,表现为独立的单位。这项研究为分子结构和在配位化学中的潜在应用提供了见解 (Constable & Ward, 1990)。

在太阳能电池中的应用

合成了包括羧酸基团在内的官能化钌配合物,并作为太阳能电池的光敏剂进行了测试。这些配合物展示了高效的性能,在太阳能材料的开发中具有重要意义 (Duprez et al., 2007)。

催化应用

三牙配体2,2′:6′,2′′‐三吡啶及其过渡金属配合物在材料科学、生物医药化学和有机金属催化等领域具有广泛的应用。这些化合物催化了一系列反应,从人工光合作用到有机转化和聚合 (Winter et al., 2011)。

化学传感器应用

[2,2':6',2''-三吡啶]-4,4',4''-三羧酸衍生物已经被用于设计化学传感器。具体来说,一个附有卟啉的三吡啶显示出对镉离子增强的荧光,表明其在检测金属离子方面具有应用 (Luo et al., 2007)。

安全和危害

Terpyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) . The target organs include the respiratory system . Personal protective equipment/face protection should be worn when handling this chemical . It should not get in eyes, on skin, or on clothing . Avoid dust formation and use only under a chemical fume hood . Do not breathe (dust, vapor, mist, gas) .

作用机制

Target of Action

The primary target of 2,2’:6’,2’‘-Terpyridine-4,4’,4’'-tricarboxylic acid is metal ions. It acts as a ligand for metal complexes, playing a crucial role in coordination chemistry and catalytic reactions .

Mode of Action

The compound interacts with its targets (metal ions) through coordination bonds. The three nitrogen atoms in the pyridine rings and the carboxyl groups provide coordination sites, allowing the compound to form complexes with metal ions .

Pharmacokinetics

Given its solubility in water and some organic solvents , it can be inferred that it may have good bioavailability

Result of Action

The molecular and cellular effects of the compound’s action largely depend on the specific metal ions it interacts with. For instance, when used as a ligand in the synthesis of uranyl ion complexes, it can influence the properties of the resulting complexes .

Action Environment

The compound is stable under high temperatures , suggesting that it can maintain its action in various environmental conditions. The efficacy of its action may be influenced by factors such as pH and the presence of other ions that could compete for coordination sites.

生化分析

Biochemical Properties

[2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid plays a crucial role in biochemical reactions due to its strong metal-binding properties. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it forms complexes with metal ions such as copper, iron, and zinc, which are essential cofactors for many enzymatic reactions. These interactions can influence the activity of metalloenzymes, either by stabilizing their active forms or by inhibiting their function through competitive binding. The compound’s ability to coordinate with metal centers also makes it useful in the synthesis of chiral derivatives for asymmetric catalysis .

Cellular Effects

The effects of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid on various types of cells and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the activity of transcription factors and other regulatory proteins, leading to changes in gene expression patterns. Additionally, its interaction with metal ions can impact cellular redox states and oxidative stress responses, which are critical for maintaining cellular homeostasis .

Molecular Mechanism

At the molecular level, [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid exerts its effects through several mechanisms. It binds to metal ions, forming stable complexes that can either activate or inhibit enzymatic activity. This binding can lead to changes in the conformation of the enzyme, affecting its catalytic efficiency. Furthermore, the compound can influence gene expression by interacting with metal-responsive elements in the DNA, thereby modulating the transcription of specific genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid can change over time. The stability and degradation of the compound are important factors to consider. Studies have shown that it remains stable under various conditions, but its activity can decrease over time due to gradual degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in metabolic pathways and gene expression .

Dosage Effects in Animal Models

The effects of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid vary with different dosages in animal models. At low doses, the compound can enhance the activity of certain metalloenzymes and improve cellular function. At high doses, it can exhibit toxic effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biological activity without causing adverse effects .

Metabolic Pathways

[2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that are crucial for metabolic processes, such as the tricarboxylic acid cycle and oxidative phosphorylation. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. Its interaction with metal ions also plays a role in regulating metabolic processes .

Transport and Distribution

The transport and distribution of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments. For example, it can be transported into the mitochondria, where it influences mitochondrial function and energy production. The compound’s distribution is also affected by its binding affinity to various biomolecules .

Subcellular Localization

The subcellular localization of [2,2’:6’,2’‘-Terpyridine]-4,4’,4’'-tricarboxylic acid is critical for its activity and function. It can be directed to specific compartments or organelles through targeting signals and post-translational modifications. For instance, the compound may localize to the nucleus, where it interacts with DNA and transcription factors to regulate gene expression. Its presence in the cytoplasm can influence cytosolic enzymes and signaling pathways .

属性

IUPAC Name |

2,6-bis(4-carboxypyridin-2-yl)pyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11N3O6/c22-16(23)9-1-3-19-12(5-9)14-7-11(18(26)27)8-15(21-14)13-6-10(17(24)25)2-4-20-13/h1-8H,(H,22,23)(H,24,25)(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTXWAWVRPLVLKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C2=CC(=CC(=N2)C3=NC=CC(=C3)C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70459647 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

216018-58-5 | |

| Record name | [1~2~,2~2~:2~6~,3~2~-Terpyridine]-1~4~,2~4~,3~4~-tricarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70459647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid contribute to the performance of ruthenium-based dyes in DSSCs?

A: [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid serves as an anchoring group within ruthenium polypyridyl complexes used as photosensitizers in DSSCs [, , , ]. Its carboxylic acid groups bind strongly to the surface of titanium dioxide (TiO2), a common semiconductor material in DSSCs, enabling efficient electron injection from the excited dye molecule into the TiO2 conduction band. This process is crucial for generating electrical current within the solar cell.

Q2: Are there different ruthenium complexes incorporating [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid, and how do they compare in terms of DSSC performance?

A: Yes, researchers have synthesized various ruthenium complexes with [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid and different ancillary ligands to optimize DSSC performance. For example, the commonly used N719 dye (cis-bis(isothiocyanato)bis(2,2′-bipyridyl-4,4′-dicarboxylato)-ruthenium(II)bis-tetrabutylammonium) and the Black Dye (tris(isothiocyanato)-ruthenium(II)-2,2′:6′,2′′-terpyridine-4,4′,4′′- tricarboxylic acid, tris-tertrabutylammonium salt) both utilize this ligand but exhibit different electron recombination dynamics with the oxidized electrolyte, impacting overall efficiency []. Additionally, studies comparing complexes containing [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid with those containing 2,2'-bipyridine-4,4'-dicarboxylic acid have shown differences in their electrochemical behavior, highlighting the impact of ligand structure on the dye's properties [].

Q3: How does the choice of electrolyte affect the performance of DSSCs using ruthenium complexes with [2,2':6',2''-Terpyridine]-4,4',4''-tricarboxylic acid?

A: The electrolyte plays a crucial role in DSSC performance. Research has demonstrated that using cobalt-based redox mediators like [Co(bpy)3]3+/2+ and [Co(ddpd)2]3+/2+ (bpy = 2,2′-bipyridine; ddpd = N,N'-dimethyl-N,N'-dipyridin-2-yl-pyridine-2,6-diamine) can lead to different electron transfer kinetics compared to the traditional I3–/I– electrolyte system [, ]. This difference arises from the electronic properties of the ligands within the cobalt complexes, impacting the recombination rate of electrons at the TiO2 surface and ultimately influencing the overall efficiency of the DSSC.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

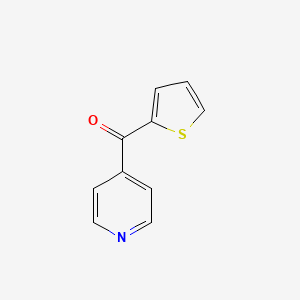

![7-Tert-butyl-6-chloro-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1313696.png)